molecular formula C13H11NO4 B12925989 4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 88234-81-5

4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12925989
CAS No.: 88234-81-5
M. Wt: 245.23 g/mol
InChI Key: XSPMGTRNNWVXHV-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by the formation of the pyrrolidine ring through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency . Additionally, the use of transition-metal catalysis can facilitate the cyclization processes required to form the complex ring structures .

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzofuran ring can be substituted with halogens or other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce pyrrolidine-3-ol derivatives .

Scientific Research Applications

4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

What sets 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid apart from these compounds is its additional pyrrolidine ring, which introduces unique chemical properties and potential biological activities. This structural difference can result in distinct interactions with molecular targets and different pharmacological profiles .

Properties

CAS No.

88234-81-5

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H11NO4/c15-12-11(13(16)17)8(6-14-12)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,11H,6H2,(H,14,15)(H,16,17)

InChI Key

XSPMGTRNNWVXHV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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